molecular formula C12H15NO3S B14910192 n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine

n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine

Cat. No.: B14910192
M. Wt: 253.32 g/mol
InChI Key: LEFZTEUOSXGFHK-UHFFFAOYSA-N
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Description

n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is a synthetic organic compound that features a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple . The final step involves coupling the thiophene and cyclopropyl groups with glycine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets. For instance, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylglycine: A simpler analog that lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the cyclopropyl and glycine moieties.

    Ethylthiophene derivatives: Compounds with similar thiophene structures but different substituents.

Uniqueness

n-Cyclopropyl-n-(3-ethylthiophene-2-carbonyl)glycine is unique due to its combination of a cyclopropyl group, an ethyl-substituted thiophene ring, and a glycine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[cyclopropyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H15NO3S/c1-2-8-5-6-17-11(8)12(16)13(7-10(14)15)9-3-4-9/h5-6,9H,2-4,7H2,1H3,(H,14,15)

InChI Key

LEFZTEUOSXGFHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C(=O)N(CC(=O)O)C2CC2

Origin of Product

United States

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